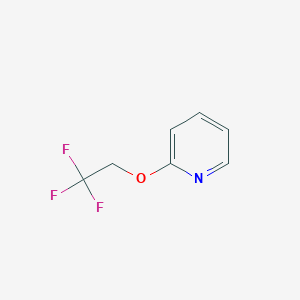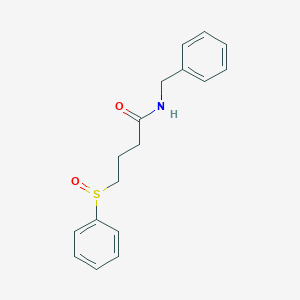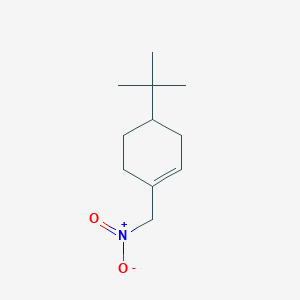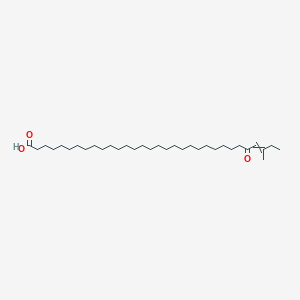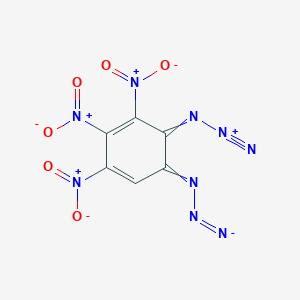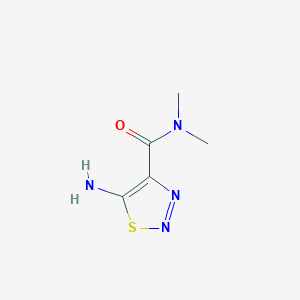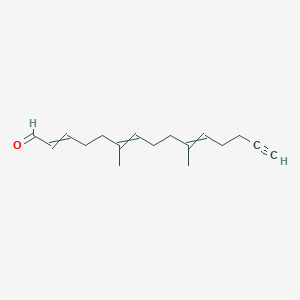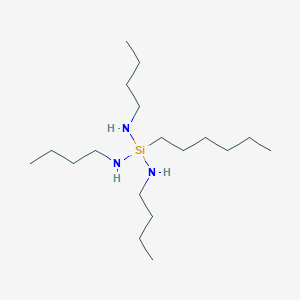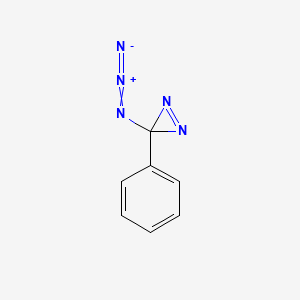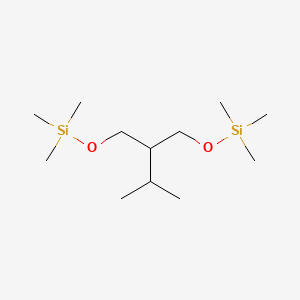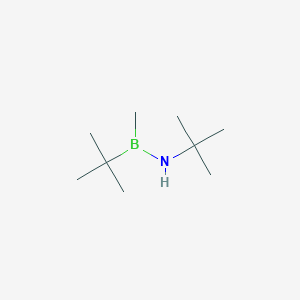
N,1-Di-tert-butyl-1-methylboranamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-Di-tert-butyl-1-methylboranamine: is an organoboron compound that features a boron atom bonded to a nitrogen atom, which is further substituted with two tert-butyl groups and one methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,1-Di-tert-butyl-1-methylboranamine typically involves the reaction of tert-butylamine with a boron-containing reagent under controlled conditions. One common method includes the reaction of tert-butylamine with borane (BH3) in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: N,1-Di-tert-butyl-1-methylboranamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or oxygen (O2) to form boron-containing oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield boron-hydride derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), oxygen (O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and catalysts
Major Products Formed:
Oxidation: Boron oxides
Reduction: Boron-hydride derivatives
Substitution: Substituted boron amines
Applications De Recherche Scientifique
Chemistry: N,1-Di-tert-butyl-1-methylboranamine is used as a reagent in organic synthesis, particularly in the formation of boron-nitrogen bonds. It serves as a precursor for the synthesis of complex boron-containing compounds and materials .
Biology: In biological research, this compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment .
Industry: this compound is utilized in the production of advanced materials, such as boron-containing polymers and ceramics, which exhibit enhanced mechanical and thermal properties .
Mécanisme D'action
The mechanism of action of N,1-Di-tert-butyl-1-methylboranamine involves its ability to form stable complexes with various molecules through boron-nitrogen interactions. The boron atom in the compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates the formation of stable adducts. These interactions are crucial in its applications in drug delivery and material synthesis .
Comparaison Avec Des Composés Similaires
- N-tert-Butyl-1,1-dimethylallylamine
- N,N-Dimethylformamide di-tert-butyl acetal
- Di-tert-butyl dicarbonate
Comparison: N,1-Di-tert-butyl-1-methylboranamine is unique due to the presence of both tert-butyl and methyl groups attached to the boron-nitrogen framework. This structural feature imparts distinct steric and electronic properties, making it more versatile in forming stable complexes compared to similar compounds. Additionally, its ability to participate in a wide range of chemical reactions further enhances its utility in various applications .
Propriétés
Numéro CAS |
110078-49-4 |
|---|---|
Formule moléculaire |
C9H22BN |
Poids moléculaire |
155.09 g/mol |
Nom IUPAC |
N-[tert-butyl(methyl)boranyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H22BN/c1-8(2,3)10(7)11-9(4,5)6/h11H,1-7H3 |
Clé InChI |
NQGOFDZKVHEZCQ-UHFFFAOYSA-N |
SMILES canonique |
B(C)(C(C)(C)C)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


